

literature review of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride research

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(2,4-Diaminophenoxy)ethanol dihydrochloride

Cat. No.: B7797762

[Get Quote](#)

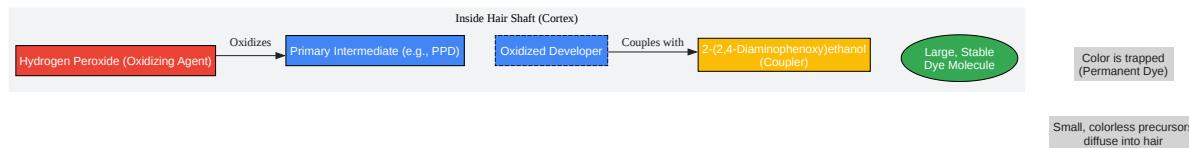
An In-Depth Technical Guide to **2-(2,4-Diaminophenoxy)ethanol Dihydrochloride** for Researchers and Cosmetic Formulation Scientists

Introduction: Unveiling a Key Hair Color Intermediate

2-(2,4-Diaminophenoxy)ethanol dihydrochloride (CAS No: 66422-95-5) is an aromatic amine salt that serves as a critical intermediate in the formulation of permanent, oxidative hair color systems.^{[1][2]} Appearing as a light grey to white crystalline powder, its chemical structure and properties are engineered for stability and reactivity, making it a cornerstone ingredient for achieving specific color outcomes.^{[2][3]} In the complex chemistry of hair dyeing, it functions as a "coupler," a type of color modifier that reacts with a primary intermediate or "developer" to form the final dye molecules within the hair shaft.^{[2][4]} This guide provides a comprehensive review of its chemical properties, mechanism of action, toxicological profile, and a comparison with alternative hair coloring technologies, offering a technical resource for formulation scientists and researchers.

Chemical and Physical Profile

The utility of **2-(2,4-Diaminophenoxy)ethanol dihydrochloride** in cosmetic formulations is underpinned by its specific physical and chemical properties. A high degree of purity is


essential to ensure consistent performance and safety, with manufacturers typically guaranteeing an assay of $\geq 99.0\%$ via High-Performance Liquid Chromatography (HPLC).[\[2\]](#)

Property	Value	Source(s)
CAS Number	66422-95-5	[2] [5]
Molecular Formula	$C_8H_{12}N_2O_2 \cdot 2HCl$	[6]
Molecular Weight	241.11 g/mol	[2] [5]
Appearance	Light grey to white crystalline powder	[2] [3]
Melting Point	222 - 224 °C	[2]
Boiling Point	432.7 °C	[2]
Purity (Assay)	$\geq 99.0\%$	[2]

Mechanism of Action in Oxidative Hair Coloring

Permanent hair color technology relies on a chemical reaction that builds large, stable color molecules inside the hair's cortex, rendering them too large to be easily washed out.[\[7\]](#) This process involves three key components: an oxidizing agent (typically hydrogen peroxide), a primary intermediate (the developer), and a secondary intermediate (the coupler).

2-(2,4-Diaminophenoxy)ethanol dihydrochloride acts as a coupler. By itself, it is colorless. Its function is to react with the oxidized developer to create a specific color. The developer, such as p-phenylenediamine (PPD) or toluene-2,5-diamine (TDS), is first oxidized by hydrogen peroxide. This activated developer then rapidly bonds with the coupler molecule. This "oxidative coupling" reaction forms a complex, high-molecular-weight dye molecule that is trapped within the hair structure, resulting in a long-lasting color change.[\[2\]](#)[\[7\]](#) This process allows for the generation of a wide spectrum of shades, with this specific coupler being instrumental in creating natural-looking brown and black tones.[\[1\]](#)

[Click to download full resolution via product page](#)

Workflow of Oxidative Hair Dyeing.

Comprehensive Safety and Toxicology Review

The safety of **2-(2,4-Diaminophenoxy)ethanol dihydrochloride** has been extensively evaluated by regulatory bodies worldwide, including the European Commission's Scientific Committee on Consumer Safety (SCCS).^{[8][9]} The primary health concern identified is its potential for skin sensitization.^{[8][10]}

Toxicological Endpoint	Species	Results and Observations	Source(s)
Acute Oral Toxicity	Rat, Mouse	Moderate acute toxicity. LD ₅₀ was approximately 1000 mg/kg bw in rats and 1160 mg/kg bw in mice.	[10][11]
Skin Irritation	Rabbit	Not considered to be a skin irritant in its undiluted form.	[10]
Eye Irritation	Rabbit	A 4% solution was found to be practically non-irritating to rabbit eyes.	[10]
Skin Sensitization	Mouse (LLNA)	Considered a moderate skin sensitizer. This is the critical health effect for risk assessment.	[8][10]
Genotoxicity	In vitro	Non-mutagenic in some Ames tests and micronucleus assays. [10] However, the SCCS noted it was mutagenic in <i>S. typhimurium</i> strain TA98.[8]	[8][10]
Carcinogenicity	Mouse, Rat	Studies showed no evidence of carcinogenic effects in mice or rats.	[10][12]

Reproductive/Developmental	Rat	No primary reproductive or developmental toxicity. Effects on fetuses were observed only at doses that caused maternal toxicity.	[10]
----------------------------	-----	--	------

Based on these assessments, regulatory bodies have established concentration limits for its use. For example, the SCCS concluded that its use as an oxidative hair dye at a maximum on-head concentration of 2.0% (after mixing with hydrogen peroxide) does not pose a risk to the consumer, apart from its sensitizing potential.[8][9][13]

Comparison with Alternative Hair Coloring Technologies

While **2-(2,4-Diaminophenoxy)ethanol dihydrochloride** is a key component of effective oxidative dyes, concerns over sensitization have driven interest in alternatives. The comparison below evaluates different hair coloring strategies.

Technology	Mechanism of Action	Performance Characteristics	Key Safety Considerations
Oxidative Dyes (with 2-(2,4-Diaminophenoxy)ethanol)	Small precursors penetrate the hair shaft and react to form large, trapped color molecules. ^[7]	Permanent. Provides a wide range of colors and excellent gray coverage. Can lighten natural hair color.	Skin Sensitization Potential. Can cause allergic contact dermatitis. ^{[6][10][14]} Regulated with concentration limits.
Plant-Based Dyes (e.g., Henna, Indigo)	Primarily stains the outer cuticle of the hair shaft. Does not penetrate deeply.	Semi-permanent to Permanent. Cannot lighten hair. Color range is limited to reds, browns, and blacks. Results can be less predictable. ^[15]	Generally considered safer, but allergic reactions are still possible. ^[15] Adulteration of commercial henna with synthetic dyes like PPD is a concern.
Direct Dyes (Semi-Permanent)	Pre-formed color molecules adhere to the surface of the hair or penetrate slightly. No chemical reaction occurs. ^[16]	Temporary/Semi-permanent. Lasts for several washes. Cannot lighten hair. Often used for vibrant, fashion colors. ^[16]	Generally lower sensitization potential than oxidative dyes. Safety is assessed on an individual ingredient basis.
PPD-Alternative Oxidative Dyes (using TDS)	Same oxidative coupling mechanism, but uses Toluene-2,5-diamine sulfate (TDS) as the developer instead of p-Phenylenediamine (PPD).	Permanent. Similar performance to PPD-based dyes.	TDS is also a sensitizer, but some research suggests it may be less potent than PPD. ^[17] Cross-reactivity in PPD-allergic individuals is possible.

Experimental Protocol: Local Lymph Node Assay (LLNA) for Skin Sensitization

The LLNA is the standard method for assessing the skin sensitization potential of a chemical. The causality behind this choice is its direct measurement of lymphocyte proliferation in the draining lymph nodes, which is a key event in the induction phase of skin sensitization. This protocol is a self-validating system as it includes both a negative (vehicle) and a positive control to ensure the assay is performing correctly.

Objective: To determine the skin sensitization potential of **2-(2,4-Diaminophenoxy)ethanol dihydrochloride**.

Materials:

- Test substance: **2-(2,4-Diaminophenoxy)ethanol dihydrochloride**
- Vehicle: Dimethyl sulfoxide (DMSO)[\[8\]](#)
- Positive Control: α -Hexylcinnamaldehyde (HCA)[\[8\]](#)
- Animals: CBA/Ca or CBA/J strain mice
- Radioactive tracer: ^3H -methyl thymidine (^3H -TdR)[\[8\]](#)
- Standard laboratory equipment for dosing, dissection, and scintillation counting.

Methodology:

- Preparation of Test Substance: Prepare solutions of **2-(2,4-Diaminophenoxy)ethanol dihydrochloride** at various concentrations (e.g., 0.5%, 1%, 2.5%, 5%, 10% w/v) in DMSO. [\[8\]](#) A preliminary test should confirm the highest concentration is non-irritating.
- Animal Grouping: Assign mice to groups (n=4-5 per group): one negative control group (vehicle only), one positive control group (e.g., 25% HCA), and several test substance groups at different concentrations.
- Topical Application: For three consecutive days (Days 1, 2, and 3), apply 25 μL of the assigned substance (vehicle, positive control, or test substance) to the dorsal surface of each ear of the mice in the respective groups.[\[8\]](#)
- Resting Period: Leave the animals untreated for two days (Days 4 and 5).

- Radiolabel Injection: On Day 6, inject all mice intravenously with 250 μ L of phosphate-buffered saline (PBS) containing 20 μ Ci of 3 H-TdR. This provides a radioactive label for newly synthesized DNA in proliferating cells.[8]
- Sample Collection: Five hours after the 3 H-TdR injection, humanely euthanize the mice. Excise the auricular lymph nodes from each mouse.
- Sample Processing: Pool the lymph nodes for each group. Prepare a single-cell suspension of lymph node cells (LNCs). Precipitate the DNA and measure the incorporated radioactivity using a β -scintillation counter. The result is expressed as Disintegrations Per Minute (DPM) per mouse.
- Data Analysis: Calculate the Stimulation Index (SI) for each group by dividing the mean DPM of the test group by the mean DPM of the vehicle control group. A substance is classified as a sensitizer if the SI is ≥ 3 .

Local Lymph Node Assay (LLNA) Workflow.

Conclusion and Future Perspectives

2-(2,4-Diaminophenoxy)ethanol dihydrochloride remains a highly effective and widely used coupler in oxidative hair dye formulations, valued for its ability to produce stable and natural-looking brown and black shades. Its toxicological profile is well-characterized, with skin sensitization being the most significant health endpoint. Regulatory frameworks have established safe use concentrations to mitigate this risk for consumers.

Future research will likely focus on two key areas. First, the development of novel couplers with similar or superior performance but with a significantly lower sensitization potential. This involves exploring structure-activity relationships to design molecules that are less likely to trigger an immune response. Second, enhancing the understanding of the genotoxicity of hair dye formulations as a whole, moving beyond individual ingredient testing to assess the safety of the final product after chemical reactions have occurred on the head, as recommended by the SCCS.[13] For formulation scientists, a continued focus on adherence to regulatory guidelines and clear consumer communication regarding sensitization potential is paramount.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride - Natural Micron Pharm Tech [nmpharmtech.com]
- 2. innospk.com [innospk.com]
- 3. 2-(2,4-Diaminophenoxy)ethanol dihydrochloride | 66422-95-5 [chemicalbook.com]
- 4. 2-(2,4-diaminophenoxy) ethanol dihydrochloride (ded) [jayvirdyechem.com]
- 5. 2-(2',4'-Diaminophenoxy)ethanol dihydrochloride | C8H14Cl2N2O2 | CID 47932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jayorganics.com [jayorganics.com]
- 7. cosmeticsinfo.org [cosmeticsinfo.org]
- 8. ec.europa.eu [ec.europa.eu]
- 9. health.ec.europa.eu [health.ec.europa.eu]
- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 11. cir-safety.org [cir-safety.org]
- 12. cir-safety.org [cir-safety.org]
- 13. ec.europa.eu [ec.europa.eu]
- 14. jstage.jst.go.jp [jstage.jst.go.jp]
- 15. mdlinx.com [mdlinx.com]
- 16. cosmileeurope.eu [cosmileeurope.eu]
- 17. skinsmatter.com [skinsmatter.com]
- To cite this document: BenchChem. [literature review of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride research]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7797762#literature-review-of-2-\(2,4-diaminophenoxy-ethanol-dihydrochloride-research\]](https://www.benchchem.com/product/b7797762#literature-review-of-2-(2,4-diaminophenoxy-ethanol-dihydrochloride-research])

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com